molecular formula C11H12N6O2 B2651295 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide CAS No. 2034536-15-5

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide

Cat. No.: B2651295
CAS No.: 2034536-15-5
M. Wt: 260.257
InChI Key: XEFVZVUYVAVTFL-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide is a useful research compound. Its molecular formula is C11H12N6O2 and its molecular weight is 260.257. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Drug Interactions

The compound interacts with various enzyme families, including cytochrome P450 (CYP), cyclooxygenase (COX), and nitric oxide synthase (NOS). This interaction may produce reactive oxygen species (ROS) and influence the balance between vasodilation and vasoconstriction, which could have implications in pharmacology and toxicology (Trettin et al., 2014).

Hepatotoxicity and Drug Safety

The compound's interaction with cytochrome P450 enzymes also raises questions about hepatotoxicity, a concern relevant to the safety profiles of pharmaceuticals. Understanding the metabolic pathways and potential for liver injury is crucial for drug development and safety assessment (Grieco et al., 2008).

Pharmacokinetics and Drug Efficacy

Studying the absorption, distribution, metabolism, and excretion (ADME) profiles of such compounds is vital for assessing their efficacy and safety as potential therapeutic agents. Investigations into the pharmacokinetics of related compounds provide insights into their bioavailability and the impact of metabolic pathways on their therapeutic effects (Teng et al., 2010).

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O2/c18-9(14-11-12-6-13-15-11)5-17-10(19)4-3-8(16-17)7-1-2-7/h3-4,6-7H,1-2,5H2,(H2,12,13,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFVZVUYVAVTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.